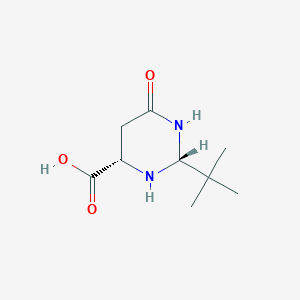

(2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C9H16N2O3 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

(2R,4S)-2-tert-butyl-6-oxo-1,3-diazinane-4-carboxylic acid |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)8-10-5(7(13)14)4-6(12)11-8/h5,8,10H,4H2,1-3H3,(H,11,12)(H,13,14)/t5-,8+/m0/s1 |

InChI Key |

QCCCYHVGVUJJLT-YLWLKBPMSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H]1N[C@@H](CC(=O)N1)C(=O)O |

Canonical SMILES |

CC(C)(C)C1NC(CC(=O)N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Carboxylic Acid Activation

The 4-carboxylic acid group is often activated as an acyl chloride or mixed anhydride for further derivatization. For instance, coupling with amines under peptide synthesis conditions yields amide derivatives without epimerization.

tert-Butyl Group Modifications

While the tert-butyl group is typically introduced via aldehydes, its removal or exchange requires harsh conditions (e.g., strong acids), making it a stable protecting group during synthesis.

Analytical Validation

NMR Spectroscopy

1H and 13C NMR are pivotal for confirming stereochemistry:

Chromatographic Purity

Reverse-phase HPLC with chiral columns (e.g., Chiralpak IC) achieves >98% enantiomeric excess, critical for pharmaceutical applications.

Challenges and Optimization

-

Racemization Risks : Prolonged heating above 80°C or strongly acidic conditions promote epimerization at C-2 and C-4. Mitigation involves low-temperature reactions and neutral pH.

-

Byproduct Formation : Competing reactions with aldehydes (e.g., aldol condensation) are suppressed by using excess tert-butyl aldehyde and inert atmospheres .

Chemical Reactions Analysis

Reaction Steps and Conditions

-

Starting Materials :

-

L-asparagine (natural amino acid)

-

Tert-butyl aldehyde (commercially available)

-

Sodium hydroxide (in methanol solution)

-

-

Reaction Protocol :

-

Yield and Stereochemistry :

| Parameter | Value |

|---|---|

| Reaction Temperature | 25°C |

| Solvent | Methanol |

| Aldehyde | Tert-butyl aldehyde |

| Yield Range | 70–90% |

Key Observations:

-

Solid-State Behavior : In crystalline form, the compound exists exclusively as the (2R,4S)-cyclic pyrimidine .

-

Solution Behavior :

| Solvent | Cyclic Form | Linear Form |

|---|---|---|

| D₂O | Dominant | Absent |

| DMSO-D₆ | Majority | Minor |

| Crystalline State | 100% | 0% |

Functional Group Reactivity

The compound’s carboxylic acid group allows for further derivatization, such as esterification.

Esterification via Steglich Reaction

The Steglich esterification method can be applied to convert the carboxylic acid into esters using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) .

| Reagent | Role |

|---|---|

| DCC | Activates the carboxylic acid |

| DMAP | Accelerates ester formation |

| Alcohol | Nucleophile (e.g., tert-butanol) |

Reaction Mechanism:

Scientific Research Applications

Chemical Properties and Structure

The compound (2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid features a unique pyrimidine structure that contributes to its biological activity. Its molecular formula is , and it possesses a carboxylic acid functional group, which is pivotal for its interaction with biological targets.

Medicinal Chemistry Applications

- Antimicrobial Activity

- Anticancer Properties

- Enzyme Inhibition

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, often utilizing tert-butyl groups to enhance solubility and stability during the synthesis process. Derivatives of this compound have been synthesized to improve efficacy and reduce toxicity in biological applications.

Case Studies

- Case Study: Antimicrobial Testing

- Case Study: Anticancer Research

- Case Study: Enzyme Interaction

Mechanism of Action

The mechanism of action of (2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its structure and functional groups. The exact mechanism can vary based on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

The target compound’s 2R,4S configuration contrasts with the more commonly reported (2S,4S)-configured analogs (e.g., 3-sulfanylpropanoyl or 3-acryloyl derivatives) . For instance:

- (2S,4S)-3-(3-Sulfanylpropanoyl)-6-oxohexahydropyrimidine-4-carboxylic acids are synthesized from L-asparagine and aldehydes, yielding stereoselective ACE inhibitors .

The tert-butyl substituent in the target compound introduces greater steric hindrance compared to aryl or alkyl groups (e.g., phenyl or methyl in methiapril analogs) . This may reduce rotational flexibility and alter binding kinetics in biological systems.

Conformational Behavior

- (2S,4S)-3-Acyl derivatives exhibit cis,trans isomerism in solution (ratio ~3:2 in DMSO-d6), attributed to restricted amide bond rotation .

Physicochemical Properties

- Lipophilicity : The tert-butyl group increases logP compared to polar sulfanyl or acryloyl substituents, possibly enhancing membrane permeability but reducing aqueous solubility.

- Hydrogen Bonding : The carboxylic acid group enables intermolecular interactions, as seen in crystal structures of related compounds (e.g., 10-membered hydrogen-bonded rings in THF analogs) .

Data Table: Key Comparisons

Research Findings and Implications

- Stereochemical Impact : The 2R configuration may alter binding modes compared to 2S analogs, necessitating crystallographic or docking studies for validation.

- Bulk vs. Bioactivity : While the tert-butyl group enhances stability, its size could reduce ACE affinity. Hybrid derivatives combining tert-butyl with sulfanyl groups warrant exploration.

- Synthetic Optimization : Adapting stereoselective methods from (2S,4S) analogs to the target compound could streamline production.

Q & A

Q. What are the standard synthetic routes for (2R,4S)-2-(tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step routes, including condensation, cyclization, and functionalization. For example:

- Route 1 : Condensation of a carbonyl precursor (e.g., 4-chlorobenzaldehyde) with an amine (e.g., 2-aminopyridine) followed by cyclization under acidic or catalytic conditions .

- Route 2 : Use of tert-butyl-protected intermediates (e.g., tert-butyl-6-oxo-1,3-oxazinane carboxylates) followed by stereoselective functionalization, as described in boronate coupling methodologies .

Q. What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

- X-ray Crystallography : Resolves absolute configuration (e.g., 2R,4S) and confirms ring conformation .

- Chiral HPLC/NMR : Differentiates enantiomers; H-NMR coupling constants () validate stereochemistry .

- Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., tert-butyl loss during synthesis) .

Advanced Research Questions

Q. How can researchers optimize stereochemical control during synthesis to avoid diastereomer formation?

- Chiral Auxiliaries : Use of (4S,5S)-tert-butyl-6-oxo-1,3-oxazinane carboxylate as a template to enforce 2R,4S configuration .

- Dynamic Kinetic Resolution : Employ palladium catalysts to selectively stabilize the desired transition state during cyclization .

- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) reduce epimerization at the C4 carboxylic acid group .

Q. How should contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity) be addressed?

- Dose-Response Profiling : Test compound concentrations across 3–5 logarithmic ranges to distinguish target-specific effects from off-target toxicity .

- Structural Analog Comparison : Compare activity of (2R,4S) enantiomer with its (2S,4R) counterpart to isolate stereochemistry-dependent effects .

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics to target enzymes .

Q. What strategies mitigate experimental limitations in stability studies (e.g., degradation during long-term assays)?

- Sample Stabilization : Continuous cooling (4°C) and inert atmosphere (N) prevent oxidation of the 6-oxo group and hydrolysis of the tert-butyl moiety .

- Degradation Pathway Mapping : LC-MS/MS identifies primary degradation products (e.g., ring-opened intermediates or decarboxylated derivatives) .

Methodological Tables

Q. Table 1. Comparison of Biological Activity Assays

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.